Risdiplam

Catalog No.
S541463
CAS No.
1825352-65-5
M.F
C22H23N7O
M. Wt
401.47
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Risdiplam

CAS Number

1825352-65-5

Product Name

Risdiplam

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C22H23N7O

Molecular Weight

401.47

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3

InChI Key

ASKZRYGFUPSJPN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6

Solubility

Soluble in DMSO

Synonyms

Risdiplam; RG7916; RG-7916; RG 7916; RO703406; RO-7034067; RO 7034067;

Description

The exact mass of the compound Risdiplam is 401.1964 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

  • SMA is caused by mutations in the survival motor neuron 1 (SMN1) gene, leading to insufficient production of functional SMN protein.
  • Risdiplam acts as an SMN2 splicing modifier. The human genome contains a backup gene called SMN2, which can produce functional SMN protein, but at much lower levels than SMN1. Risdiplam works by modifying the pre-mRNA produced by SMN2, allowing for the inclusion of exon 7 during splicing. This results in the production of more full-length, functional SMN protein. )

Clinical Trials

  • Several clinical trials have been conducted to assess the safety and efficacy of Risdiplam in treating SMA patients of various ages. These trials have shown promising results, with Risdiplam increasing SMN protein levels and improving motor function in patients. Source: Risdiplam for the Use of Spinal Muscular Atrophy - PMC - NCBI: )
  • Ongoing research is focused on long-term effects, use in combination with other therapies, and exploring its efficacy in treating SMA patients with different genetic variants. Source: Risdiplam in Patients Previously Treated with Other Therapies for Spinal Muscular Atrophy: An Interim Analysis from the JEWELFISH Study:

Advantages of Risdiplam

  • Compared to other SMA therapies that require intrathecal injection or gene replacement, Risdiplam is administered orally, making it less invasive and potentially more convenient for patients. Source: Risdiplam for the Use of Spinal Muscular Atrophy: )

Important Note

  • It's important to remember that scientific research is an ongoing process. While Risdiplam shows promise, more studies are needed to fully understand its long-term effects and optimal use in treating SMA.
Origin and Significance

Risdiplam is a first-in-class, synthetic small molecule discovered by Roche Genentech []. It holds immense significance as the first oral medication approved for treating SMA in adults and children two months of age and older [].


Molecular Structure Analysis

Risdiplam's specific structure is not publicly available due to proprietary reasons. However, scientific literature describes it as a small molecule containing a triazole ring system []. Triazole rings are known for their ability to form hydrogen bonds, which play a crucial role in interactions with other molecules within the cell [].


Chemical Reactions Analysis

The detailed synthesis of Risdiplam is not publicly available due to commercial confidentiality. However, research suggests it likely involves a multi-step organic synthesis process to achieve the desired triazole ring structure [].

Risdiplam's mechanism of action does not involve a typical chemical reaction. Instead, it modulates cellular processes (explained in the Mechanism of Action section).


Physical And Chemical Properties Analysis

Risdiplam is designed for oral administration, suggesting good stability in the gastrointestinal tract [].

Risdiplam works by increasing the production of functional survival motor neuron (SMN) protein. SMA is a genetic disease caused by mutations in the SMN1 gene, leading to insufficient SMN protein production []. Risdiplam targets the SMN2 gene, which can produce a partially functional form of SMN protein, but at very low levels. Risdiplam acts as an SMN2 pre-mRNA splicing modifier. Pre-mRNA splicing is a crucial cellular process that removes introns (non-coding regions) from RNA molecules before they can be translated into proteins. Risdiplam modulates splicing to increase the production of full-length, functional SMN protein from the SMN2 gene [].

Clinical trials have shown Risdiplam to be generally well-tolerated with a manageable side effect profile []. The most common side effects reported include fever, diarrhea, rash, mouth ulcers, joint pain, and urinary tract infections [].

Pregnant and breastfeeding women are advised to consult with a healthcare professional before using Risdiplam due to a lack of sufficient safety data in these populations [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.5

Exact Mass

401.1964

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Risdiplam

Biological Half Life

The terminal elimination half-life of risdiplam is approximately 50 hours in healthy adults.

Use Classification

Human drugs -> Rare disease (orphan)
Human drugs -> Orphan -> Evrysdi -> EMA Drug Category
Other drugs for disorders of the musculo-skeletal system -> Human pharmacotherapeutic group
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
Ramdas S, Servais L: New treatments in spinal muscular atrophy: an overview of currently available data. Expert Opin Pharmacother. 2020 Feb;21(3):307-315. doi: 10.1080/14656566.2019.1704732. [PMID:31973611]
Ratni H, Ebeling M, Baird J, Bendels S, Bylund J, Chen KS, Denk N, Feng Z, Green L, Guerard M, Jablonski P, Jacobsen B, Khwaja O, Kletzl H, Ko CP, Kustermann S, Marquet A, Metzger F, Mueller B, Naryshkin NA, Paushkin SV, Pinard E, Poirier A, Reutlinger M, Weetall M, Zeller A, Zhao X, Mueller L: Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 ( SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA). J Med Chem. 2018 Aug 9;61(15):6501-6517. doi: 10.1021/acs.jmedchem.8b00741. Epub 2018 Jul 25. [PMID:30044619]
Sturm S, Gunther A, Jaber B, Jordan P, Al Kotbi N, Parkar N, Cleary Y, Frances N, Bergauer T, Heinig K, Kletzl H, Marquet A, Ratni H, Poirier A, Muller L, Czech C, Khwaja O: A phase 1 healthy male volunteer single escalating dose study of the pharmacokinetics and pharmacodynamics of risdiplam (RG7916, RO7034067), a SMN2 splicing modifier. Br J Clin Pharmacol. 2019 Jan;85(1):181-193. doi: 10.1111/bcp.13786. Epub 2018 Nov 16. [PMID:30302786]
Messina S, Sframeli M: New Treatments in Spinal Muscular Atrophy: Positive Results and New Challenges. J Clin Med. 2020 Jul 13;9(7). pii: jcm9072222. doi: 10.3390/jcm9072222. [PMID:32668756]
BiopharmaDive: 5 FDA Approval Decisions to Watch in the 2nd Quarter
BusinessWire: FDA Approves Genentech’s Evrysdi (risdiplam) for Treatment of Spinal Muscular Atrophy (SMA) in Adults and Children 2 Months and Older
FDA Approved Drug Products: Evrysdi (risdiplam) powder for oral solution
CaymanChem: Risdiplam MSDS
BiopharmaDive: First oral drug for spinal muscular atrophy approved by FDA

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